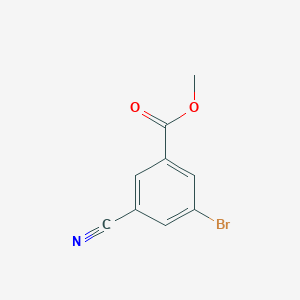

Methyl 3-bromo-5-cyanobenzoate

Übersicht

Beschreibung

Methyl 3-bromo-5-cyanobenzoate is an organic compound with the molecular formula C9H6BrNO2 It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a cyano group at the 5-position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-5-cyanobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 5-cyanobenzoate. The reaction typically uses bromine or a bromine source in the presence of a catalyst or under specific conditions to achieve the desired substitution at the 3-position .

Another method involves the reaction of methyl 3-bromo-5-carbamoyl-benzoate with phosphorus oxychloride (POCl3) at elevated temperatures. The reaction mixture is heated at 100°C overnight, followed by the removal of POCl3 under reduced pressure. The aqueous layer is then extracted with ethyl acetate (EtOAc) to obtain the product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. These methods may include continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-bromo-5-cyanobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The cyano group can be reduced to an amine or other functional groups under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

Reduction: Amines or other reduced forms of the cyano group.

Coupling: Various biaryl compounds depending on the boronic acid used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 3-bromo-5-cyanobenzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Nucleophilic substitutions : The bromine atom can be replaced by various nucleophiles, facilitating the creation of diverse derivatives.

- Coupling reactions : It can participate in coupling reactions to form larger aromatic systems, which are crucial in the development of new materials.

Synthesis Overview

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Bromination | Introduction of bromine to the aromatic ring. |

| 2 | Esterification | Formation of the ester functional group with methanol. |

| 3 | Nucleophilic Substitution | Replacement of bromine with other nucleophiles. |

Pharmaceutical Applications

The compound's structural features suggest potential biological activity, particularly in drug development. Research indicates that this compound may exhibit:

- Antimicrobial properties : Compounds with similar structures have shown effectiveness against various bacterial strains, indicating that this compound could also possess similar bioactive characteristics.

- Anticancer activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular pathways.

Case Study: Antimicrobial Activity

A study published in a peer-reviewed journal assessed the antimicrobial activity of several derivatives of this compound. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Biological Research

Research into the interactions of this compound with biological systems is ongoing. Studies focus on how this compound interacts with enzymes and receptors, which may lead to insights into its mechanism of action and potential therapeutic applications.

Wirkmechanismus

The mechanism of action of methyl 3-bromo-5-cyanobenzoate involves its interaction with various biomolecules. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can affect the metabolic pathways of various drugs and other compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 2-bromo-5-cyanobenzoate

- Methyl 4-bromo-5-cyanobenzoate

- Methyl 3-bromo-4-cyanobenzoate

Uniqueness

Methyl 3-bromo-5-cyanobenzoate is unique due to the specific positioning of the bromine and cyano groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Biologische Aktivität

Methyl 3-bromo-5-cyanobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C9H6BrNO2

- Functional Groups : Bromine atom at the 3-position and a cyano group at the 5-position on the aromatic ring.

These functional groups contribute to its unique reactivity and potential interactions with biological systems.

Biological Activity Overview

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting it may serve as a lead compound for developing new antibiotics. The presence of the bromine and cyano groups is believed to enhance its bioactivity by increasing lipophilicity, which facilitates membrane penetration.

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that this compound can inhibit the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest. Its ability to modulate signaling pathways critical for cancer cell survival makes it a candidate for further exploration in cancer therapeutics.

The biological effects of this compound are hypothesized to occur through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, including cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Receptor Modulation : It may interact with various receptors, altering their activity and influencing cellular responses.

These interactions can lead to significant alterations in cellular signaling, impacting processes such as proliferation, differentiation, and apoptosis.

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal assessed the antimicrobial activity of several derivatives of cyanobenzoates, including this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anticancer Potential : In vitro studies demonstrated that this compound reduced cell viability in various cancer cell lines, including breast and colon cancer cells. The compound was shown to induce apoptosis through caspase activation pathways .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 3-bromo-5-cyano-4-iodobenzoate | C9H6BrI | Exhibits enhanced anticancer activity due to iodine. |

| Methyl 4-bromo-2-cyano-5-fluorobenzoate | C9H6BrF | Fluorine substitution alters reactivity profile. |

| Methyl 3-bromo-5-chlorobenzoate | C8H6BrClO2 | Chlorine at position 4; different biological effects. |

This table illustrates how variations in halogen and functional group positioning can significantly influence biological activity and potential applications.

Eigenschaften

IUPAC Name |

methyl 3-bromo-5-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNTVDNUUQKALF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620513 | |

| Record name | Methyl 3-bromo-5-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453566-15-9 | |

| Record name | Methyl 3-bromo-5-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.